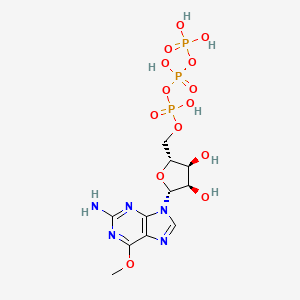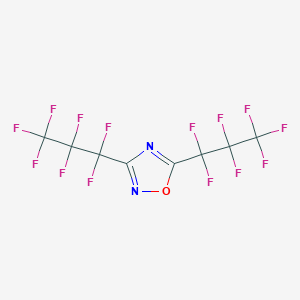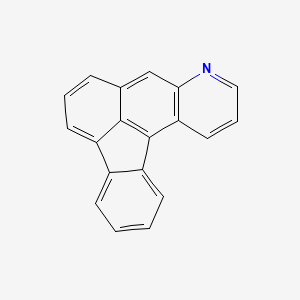![molecular formula C24H31N5O2 B14160209 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide CAS No. 5847-25-6](/img/structure/B14160209.png)
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a piperazine ring, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide typically involves multi-step organic reactions One common approach is to start with the preparation of intermediate compounds that contain the necessary functional groupsThe final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DMAP.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
5-(4-isopropylpiperazin-1-yl)pyridin-2-amine: Exhibits similar structural features and biological activities.
Uniqueness
5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
5847-25-6 |
|---|---|
Molekularformel |
C24H31N5O2 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)-N-(4-pyrrolidin-1-ylphenyl)pentanamide |
InChI |
InChI=1S/C24H31N5O2/c30-23(26-20-9-11-21(12-10-20)27-14-3-4-15-27)7-5-8-24(31)29-18-16-28(17-19-29)22-6-1-2-13-25-22/h1-2,6,9-13H,3-5,7-8,14-19H2,(H,26,30) |
InChI-Schlüssel |
KOHKRNTVKPAPFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
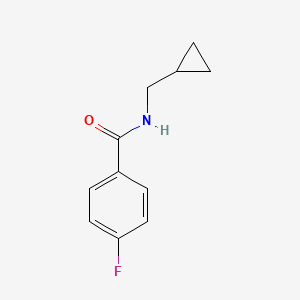
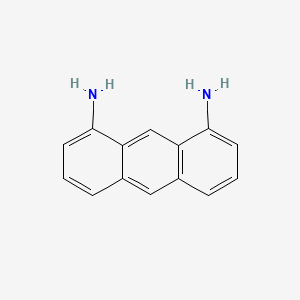
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
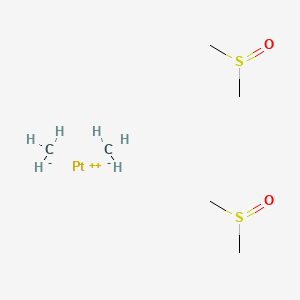
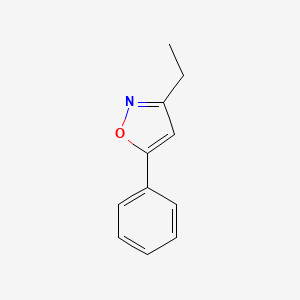

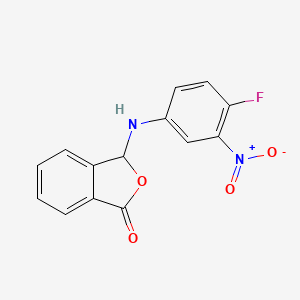
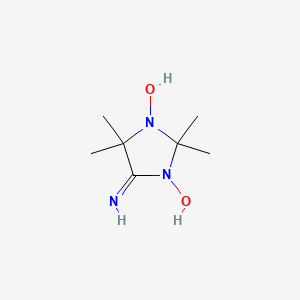
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
